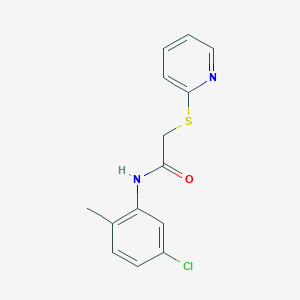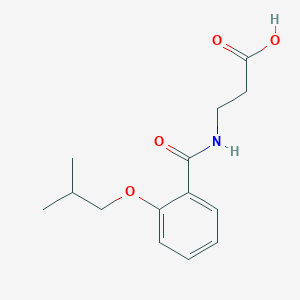
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide, also known as CPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and biochemistry. CPTA belongs to the class of thioacetamides and is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B).
Mechanism of Action
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide inhibits the activity of PTP1B by binding to its catalytic site and preventing it from dephosphorylating its substrates. This leads to increased insulin signaling and glucose uptake in cells, which can improve insulin sensitivity. N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide also inhibits the Akt signaling pathway by preventing the phosphorylation of Akt, which can induce apoptosis in cancer cells. The neuroprotective effects of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide are thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide can inhibit the activity of PTP1B and reduce the phosphorylation of Akt. In vivo studies have shown that N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide can improve insulin sensitivity and reduce blood glucose levels in diabetic mice. N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide has also been shown to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide is its potency as an inhibitor of PTP1B. This makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells. This can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide. One area of focus could be the development of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide analogs with improved potency and selectivity for PTP1B inhibition. Another area of research could be the investigation of the neuroprotective effects of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide in animal models of neurodegenerative diseases. Finally, the anticancer properties of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide could be further explored, with a focus on its potential use in combination with other chemotherapeutic agents.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide involves the reaction of 2-chloro-5-methylphenyl isothiocyanate with 2-pyridinethiol in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide. The overall yield of the synthesis process is around 50%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to be a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. Inhibition of PTP1B can lead to increased insulin sensitivity, making N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide a potential therapeutic agent for the treatment of type 2 diabetes. N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide has also been shown to have anticancer properties, as it can induce apoptosis in cancer cells by inhibiting the Akt signaling pathway. Additionally, N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide has been investigated for its neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-10-5-6-11(15)8-12(10)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZFUAOHLGWORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5787574.png)

![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)

![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)


![7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5787660.png)
